Triphenylsilanol

Catalog No.
S545937
CAS No.
791-31-1
M.F
C18H16OSi
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsilanol

CAS Number

791-31-1

Product Name

Triphenylsilanol

IUPAC Name

hydroxy(triphenyl)silane

Molecular Formula

C18H16OSi

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

NLSXASIDNWDYMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

Triphenylsilanol

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Triphenylsilanol is 276.097 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12564. It belongs to the ontological category of organosilanol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Catalyst Modifier in Olefin Polymerization

One of the most studied applications of TPS is as a modifier for Ziegler-Natta catalysts used in olefin polymerization. These catalysts are crucial for the production of polyolefins, a class of widely used plastics like polyethylene and polypropylene. Research has shown that adding small amounts of TPS to the catalyst system can improve the catalyst activity and control the polymer structure, leading to materials with specific properties [].

Here, the Lewis acidic silicon center of TPS interacts with the catalyst components, influencing the polymerization process. The hydroxyl group (OH) of TPS is also believed to play a role in directing the placement of monomers during polymerization, ultimately affecting the final polymer structure [].

Triphenylsilanol has the molecular formula C₁₈H₁₆OSi and a molecular weight of 276.4 g/mol. It appears as a white crystalline solid with a melting point ranging from 150 to 153 °C and a boiling point of approximately 389 °C . The compound is sensitive to air and reacts with water under specific conditions, making it important to handle it in inert atmospheres .

Triphenylsilanol does not have a known biological function. However, its mechanism of action in palladium-catalyzed allylations likely involves the formation of a silicon-allyl intermediate that reacts with the palladium catalyst to achieve regioselectivity [].

  • Safety information on triphenylsilanol is limited. However, as an organosilicon compound, it's advisable to handle it with care and wear appropriate personal protective equipment (PPE) like gloves and goggles when working with it [].
, including:

  • Condensation Reactions: It can condense with diphenylsilanediol to form cyclic siloxanes, facilitated by catalysts like bis(diphenylhydroxystannyl)methane .
  • Grignard Reactions: The synthesis of triphenylsilanol often involves Grignard reagents derived from phenyl halides .
  • Regioselective Catalysis: It acts as a water surrogate in palladium-catalyzed allylation reactions, showcasing its utility in organic synthesis .

Triphenylsilanol can be synthesized through several methods:

  • Grignard Reaction: This method involves the formation of a phenyl Grignard reagent from chlorobenzene and magnesium, followed by its reaction with diphenyl dichlorosilane. Hydrolysis of the resulting compound yields triphenylsilanol .
  • Hydrolysis of Phenylchlorosilane: Another approach includes reacting phenylchlorosilane with water in an organic solvent, leading to the formation of triphenylsilanol .
  • Purification Techniques: The crude product can be purified through recrystallization from solvents like petroleum ether or benzene .

Triphenylsilanol shares structural similarities with several other organosilicon compounds. Here is a comparison highlighting its uniqueness:

CompoundStructureKey Features
DiphenylsilanediolTwo phenyl groupsExhibits different reactivity patterns
PhenyltrimethoxysilaneOne phenyl groupMore reactive due to methoxy groups
Silica GelNetwork structureUsed primarily for adsorption and chromatography
TrimethylsilaneThree methyl groupsMore volatile and less stable than triphenylsilanol

Triphenylsilanol is unique due to its three phenyl groups that enhance its stability while allowing for significant reactivity compared to simpler silanol compounds.

The hydrolysis of chlorosilane precursors represents one of the most fundamental and widely employed approaches for triphenylsilanol synthesis. This methodology exploits the inherent reactivity of silicon-chlorine bonds toward nucleophilic attack by water molecules, facilitating the formation of silicon-hydroxyl bonds [1] [2].

The mechanism of chlorosilane hydrolysis involves a bimolecular process occurring through a four-membered cyclic transition state [1]. For trichlorophenylsilane, the hydrolysis proceeds stepwise, with each chlorine atom being sequentially replaced by hydroxyl groups. The initial hydrolysis step exhibits an activation energy of approximately 107 kilojoules per mole, with subsequent hydrolysis steps showing progressively lower activation barriers [1] [2].

Temperature plays a critical role in determining the reaction pathway and product distribution. At elevated temperatures (above 500°C), the hydrolysis of silicon tetrachloride and related chlorosilanes occurs readily through a regular bimolecular mechanism [1]. However, at lower temperatures, the traditionally accepted bimolecular pathway becomes kinetically unfavorable due to the high activation barrier. Under these conditions, water coordination to the silicon center significantly reduces the free energy of activation [1].

The controlled hydrolysis of trichlorophenylsilane in a toluene-water heterogeneous system allows for the isolation of low molecular weight hydrolysates with simple structures from the aqueous solution, while high molecular weight products with complex structures form in the organic layer [3]. When this hydrolysis is conducted at 0°C, the primary hydrolysate consisting mainly of phenylsilanetriol can be crystallized from the aqueous layer [3].

The influence of pH on hydrolysis rates is substantial. The reaction exhibits both specific acid (hydronium ion) and specific base (hydroxyl ion) catalysis, with minimum reaction rates observed around pH 7 [4]. The pH rate profile demonstrates slopes of +1 and -1 above and below the minimum, respectively, indicating first-order dependence on both hydrogen and hydroxide ion concentrations in their respective pH regions [4].

Catalyst selection significantly affects both hydrolysis rates and gel formation times. Hydrogen fluoride emerges as the most effective catalyst, producing gel formation in 12 hours at 0.05 molar concentration, while other acids such as hydrochloric acid, nitric acid, and sulfuric acid require 92-106 hours under identical conditions [4]. Base catalysts, particularly ammonium hydroxide, extend gel formation times to 107 hours [4].

Grignard Reagent-Mediated Synthesis Strategies

Grignard reagent-mediated synthesis represents a versatile and widely adopted approach for triphenylsilanol production, offering excellent control over substitution patterns and typically providing high yields under optimized conditions [5] [6].

The synthesis follows a two-stage protocol. In the first stage, phenyl magnesium bromide is generated through the reaction of bromobenzene with magnesium turnings in anhydrous diethyl ether. This process requires rigorous exclusion of moisture, as water interferes with Grignard reagent formation and subsequent reactions [7] [6]. The reaction mixture typically contains magnesium turnings (excess), bromobenzene, and a catalytic amount of iodine crystal to initiate sluggish reactions [7].

The second stage involves the nucleophilic attack of the Grignard reagent on trichlorosilane at reduced temperatures. Three general procedures have been established based on the specific organometallic reagent employed [5]. General Procedure A1 utilizes traditional Grignard reagents formed from aryl bromides and magnesium in diethyl ether, with subsequent addition to trichlorosilane at -78°C [5]. This method typically yields 25-90% of the desired triarylsilane precursor [5].

General Procedure A2 employs organolithium intermediates formed by treating aryl bromides with n-butyllithium in diethyl ether at -78°C, followed by reaction with trichlorosilane [5]. This approach generally provides higher yields (80-90%) due to the increased nucleophilicity of organolithium reagents compared to Grignard reagents [5].

General Procedure A3 utilizes isopropylmagnesium chloride in tetrahydrofuran at -78°C, offering an alternative pathway that accommodates substrates sensitive to traditional Grignard conditions [5]. This method achieved 61% yield for tris(3,4,5-trifluorophenyl)silane synthesis [5].

The subsequent hydrolysis of triarylsilanes to corresponding silanols can be accomplished through three complementary approaches. General Procedure B1 employs ruthenium catalysis at 80°C, providing yields ranging from 71-97% [5]. General Procedure B2 utilizes basic hydrolysis conditions, while General Procedure B3 involves direct hydrolysis in tetrahydrofuran at room temperature for 45 minutes, achieving 95% conversion [5].

Electronic effects of substituents significantly influence both the formation of organometallic intermediates and their subsequent reactivity toward trichlorosilane. Electron-withdrawing groups generally facilitate organolithium formation but may complicate subsequent transformations due to increased electrophilic character [5].

Solid-State Condensation Techniques

Solid-state condensation represents an emerging methodology for triphenylsilanol synthesis, particularly valuable for applications requiring solvent-free conditions or specific crystalline forms [8] [9].

The thermal condensation of silanediols in the solid state occurs through topotactic mechanisms, where molecular preorientation in the crystal lattice facilitates condensation reactions [8]. In several crystal structures, silanols exhibit preorientation that proves advantageous for solid-state condensation, although in other cases, entire molecular motion is required for the condensation reaction to occur [8].

The crystal structure of triphenylsilanol contains eight crystallographically independent molecules arranged in two tetrameric building units [9]. Within each tetrameric unit, four silicon atoms are arranged in a slightly distorted square configuration, with oxygen atoms of hydroxyl groups participating in O-H···O hydrogen bonding [9]. This hydrogen-bonding arrangement exhibits dynamic behavior, characterized by interconversion between "clockwise" and "anticlockwise" arrangements within each tetrameric unit [9].

Variable-temperature solid-state deuterium nuclear magnetic resonance spectroscopy reveals that the dynamic process involves two-site jump motion of each hydroxyl deuteron about the silicon-oxygen bond [9]. The temperature dependence of the jump frequency follows Arrhenius behavior, with an activation energy of 35 ± 2 kilojoules per mole for the dynamic process [9].

The preparation of silanediols for solid-state condensation typically involves hydrolysis of alkoxy and chlorosilane precursors using Grignard or organolithium reactions [8]. Subsequent hydrolysis is accomplished by adding water in the presence of acid scavengers such as ammonium bicarbonate for chlorosilane precursors, or with highly diluted acetic acid for alkoxysilanes [8].

Crystallization from methanol solutions of triphenylsilanol mixtures with various diamines produces well-defined adducts stabilized by hydrogen bonds [10] [11]. The 1:1 adduct with 4,4'-bipyridyl demonstrates selective inclusion properties, while 4:1 adducts exhibit polymorphic behavior with extensive disorder involving both bipyridyl units and phenyl rings [10].

Purification Protocols and Yield Optimization

Purification of triphenylsilanol requires careful attention to its chemical stability and physical properties to maximize recovery while maintaining product purity [12] [13] [14].

Standard purification protocols typically employ silica gel chromatography as the primary technique [5] [14]. The compound is initially dissolved in petroleum ether and passed through an aluminum oxide column, followed by thorough elution with carbon tetrachloride to remove impurities [14]. Final purification involves elution with more polar solvents such as tetrahydrofuran or diethyl ether [5].

Recrystallization represents an alternative purification approach, particularly effective for achieving high purity samples [15] [11]. Triphenylsilanol demonstrates selective inclusion properties when crystallized from methanol solutions, forming 4:1 coordinatoclathrates stabilized by hydrogen bonds [15]. The thermal decomposition of these inclusion compounds occurs through a two-step process with formation of intermediate phases [15].

Column chromatography optimization involves careful solvent selection to balance separation efficiency with product recovery. Hexane elution removes non-polar impurities, while subsequent elution with ethyl acetate or dichloromethane recovers the desired silanol product [5]. The use of gradient elution protocols typically provides superior separation compared to isocratic conditions.

Yield optimization strategies focus on minimizing side reactions that lead to disiloxane formation or aryl-silicon bond cleavage [5] [16]. The presence of basic conditions promotes condensation of silanols to form catalytically inactive disiloxanes, while acidic conditions can facilitate aryl-silicon bond cleavage [16]. Optimal conditions typically involve neutral to slightly acidic media with careful control of water content [5].

Temperature control proves critical during both synthesis and purification steps. Elevated temperatures accelerate desired transformations but also promote competing side reactions [17]. Optimization studies demonstrate that reaction temperatures of 28 hours at room temperature under photochemical conditions provide 92-95% yields, representing a significant improvement over thermal protocols [17].

Solvent selection significantly impacts both yield and purity. Dichloromethane emerges as the preferred solvent for photochemical synthesis, providing 95% yield compared to 89% for carbon tetrachloride and substantially lower yields for aromatic solvents [17]. The presence of oxygen atmosphere enhances photochemical oxidation efficiency, with optimal water stoichiometry of 5 equivalents providing maximum conversion [17].

Analytical monitoring throughout purification processes employs multiple techniques including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and gas chromatography-mass spectrometry [5] [17]. Real-time monitoring enables optimization of reaction conditions and immediate identification of side product formation.

Storage considerations include protection from moisture and basic conditions that promote disiloxane formation [12] [13]. The compound should be stored under inert atmosphere at room temperature in a cool, dark environment below 15°C [13]. The material exhibits moisture sensitivity and air sensitivity, requiring appropriate handling precautions [13].

Triphenylsilanol forms remarkably stable tetrameric assemblies through hydrogen bonding networks in its crystalline state. The crystal structure contains two independent tetrameric units within the unit cell, each consisting of four triphenylsilanol molecules arranged in a slightly distorted square configuration [1]. These tetrameric assemblies exhibit approximate four-fold symmetry and are stabilized through oxygen-hydrogen-oxygen hydrogen bonds with specific geometric parameters.

The hydrogen bonding distances within these tetrameric structures range from 1.81 to 1.85 Angstroms for hydrogen-to-oxygen contacts and 2.634 to 2.693 Angstroms for oxygen-to-oxygen distances [1]. The hydrogen bond angles span 156 to 166 degrees, indicating strong directional interactions that contribute to the structural stability. Silicon atoms within each tetrameric unit maintain tetrahedral coordination with silicon-oxygen-silicon bond angles of approximately 165.08 degrees [2].

The crystallographic analysis reveals that triphenylsilanol crystallizes in the triclinic space group P1̄ with sixteen molecules in the unit cell, arranged as two sets of two independent tetrameric hydrogen-bonded units [3]. Each tetrameric unit displays a flattened tetrahedral arrangement where the four silicon atoms form the vertices and the oxygen atoms of the hydroxyl groups participate in cyclic hydrogen bonding patterns.

These tetrameric assemblies represent a fundamental structural motif that distinguishes triphenylsilanol from other tertiary alcohols. The coordination geometry around each silicon center remains tetrahedral, with three phenyl substituents and one hydroxyl group, while the intermolecular hydrogen bonding creates extended three-dimensional networks. The stability of these tetrameric units has been confirmed through variable-temperature crystallographic studies, demonstrating their persistence across a wide temperature range [4].

Dynamic Hydrogen Bond Reorientation Mechanisms

The hydrogen bonding arrangements in triphenylsilanol tetramers exhibit complex dynamic behavior characterized by concerted reorientation mechanisms. Deuterium nuclear magnetic resonance spectroscopy studies have revealed that the hydrogen-bonding network undergoes continuous rearrangement through specific jump motions [4].

The dynamic process involves interconversion between "clockwise" and "anticlockwise" hydrogen-bonding arrangements within each tetrameric unit [4] [5]. This reorientation occurs through a two-site jump motion of each hydroxyl deuteron about the silicon-oxygen bond. The motion requires highly correlated movements of all hydroxyl groups within the tetrameric assembly, indicating cooperative hydrogen bond dynamics.

Detailed analysis of the reorientation mechanism shows that the activation energy for this dynamic process is 35 ± 2 kilojoules per mole [4]. This relatively low activation barrier allows for rapid hydrogen bond rearrangement at ambient temperatures. The temperature dependence of the jump frequency exhibits Arrhenius behavior across the studied temperature range of 213 to 358 Kelvin.

The reorientation process involves multiple mechanistic pathways depending on the molecular positioning within the tetrameric structure. For molecules in basal positions, the deuterons undergo two-site 120-degree jump motion by rotation about their carbon-oxygen bonds [5]. In contrast, apical molecules exhibit three-site 120-degree jump motion with equal populations at each site. These different reorientation modes contribute to the overall hydrogen bonding dynamics.

Silicon-29 nuclear magnetic resonance spectroscopy has been employed to identify crystallographically inequivalent silicon sites and monitor their dynamic behavior [4]. The spectroscopic evidence supports a model where hydrogen bond switching occurs through concerted molecular motions that preserve the overall tetrameric structure while allowing for internal reorganization.

Host-Guest Complexation with Alcohols

Triphenylsilanol demonstrates exceptional selectivity in host-guest complexation with small alcohol molecules, particularly showing strong preference for ethanol over other homologous alcohols [6] [7]. The host compound forms stable 4:1 coordinatoclathrates with ethanol, where four triphenylsilanol molecules encapsulate one ethanol guest through hydrogen bonding interactions.

The selectivity mechanism operates through size-specific recognition combined with optimal hydrogen bonding geometry. Ethanol fits precisely within the cavity formed by the tetrameric triphenylsilanol assembly, allowing for maximum hydrogen bonding stabilization [6]. In contrast, methanol shows limited solubility due to suboptimal size matching, while propanol cannot form stable complexes due to steric hindrance from its larger alkyl chain.

Competitive binding experiments using equimolar mixtures of methanol and ethanol, propanol and ethanol, and ethanolic solutions containing up to 40% weight/weight water consistently demonstrate ethanol selectivity [6]. The thermal decomposition of these inclusion complexes occurs through a two-step process with formation of intermediate phases, indicating strong host-guest interactions that require significant energy input for dissociation.

Pyrrolidine complexation represents another important host-guest interaction mode, where triphenylsilanol forms 4:1 adducts through nitrogen-hydrogen-oxygen hydrogen bonds [8] [9]. These complexes demonstrate the well-balanced hydrogen donor and acceptor abilities of triphenylsilanol, enabling recognition of diverse guest molecules through complementary binding interactions.

Acetic acid complexation proceeds through 1:1 stoichiometry via acid-base interactions, highlighting the amphiphilic nature of triphenylsilanol [9] [10]. The host compound can simultaneously act as both hydrogen bond donor and acceptor, facilitating selective recognition of guests with appropriate binding complementarity. Dioxane forms 4:1 inclusion complexes through cavity-based recognition, while dimethyl sulfoxide coordinates in 2:1 ratios through solvent-mediated interactions [1].

Computational Modeling of Intermolecular Interactions

Density functional theory calculations have provided detailed insights into the intermolecular interactions governing triphenylsilanol hydrogen bonding networks and host-guest complexation. The most accurate computational schemes employ hybrid functionals such as PBE0, B3LYP, and M06-2X combined with polarization-consistent basis sets ranging from pcSseg-2 to pcSseg-4 [11].

For nuclear magnetic resonance chemical shift calculations, the PBE0/pcSseg-4//pcSseg-3 computational scheme achieves exceptional accuracy with mean absolute errors of 0.07 parts per million for proton nuclear magnetic resonance and 1.13 parts per million for carbon-13 nuclear magnetic resonance chemical shifts [11]. These computational protocols enable precise prediction of structural and spectroscopic properties for triphenylsilanol assemblies.

Hirshfeld surface analysis has been extensively applied to quantify intermolecular contacts in triphenylsilanol crystal structures [12] [2]. This computational approach reveals that hydrogen-hydrogen contacts comprise 52.9% of all intermolecular interactions, while carbon-hydrogen-π contacts account for 37.9%, and chlorine-hydrogen interactions represent 8.9% in functionalized derivatives [2].

The computational modeling of hydrogen bond energies employs benchmark-quality calculations using coupled-cluster methods with complete basis set extrapolation. These studies establish that the hydrogen bonding strength in triphenylsilanol tetramers ranges from 15 to 25 kilojoules per mole per hydrogen bond, consistent with moderate-strength intermolecular interactions [13].

Molecular dynamics simulations using density functional theory-based Born-Oppenheimer molecular dynamics have been applied to study correlated proton dynamics in hydrogen bonding networks [13]. These simulations reveal concerted Grothuss-like proton motions leading to diffuse band structures in vibrational spectra, accurately reproducing experimental observations of dynamic hydrogen bond behavior.

Machine learning approaches combined with density functional theory calculations are emerging as powerful tools for accelerated discovery of new materials with desired hydrogen bonding properties [14]. These computational strategies enable high-throughput screening of triphenylsilanol derivatives and related compounds for applications in supramolecular chemistry and materials science.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

276.097

Appearance

Solid powder

Melting Point

154.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AZC8O4TTX4

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 72 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

791-31-1

Wikipedia

Triphenylsilanol

Biological Half Life

1.17 Days

General Manufacturing Information

Silanol, 1,1,1-triphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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